Sodium nitrite

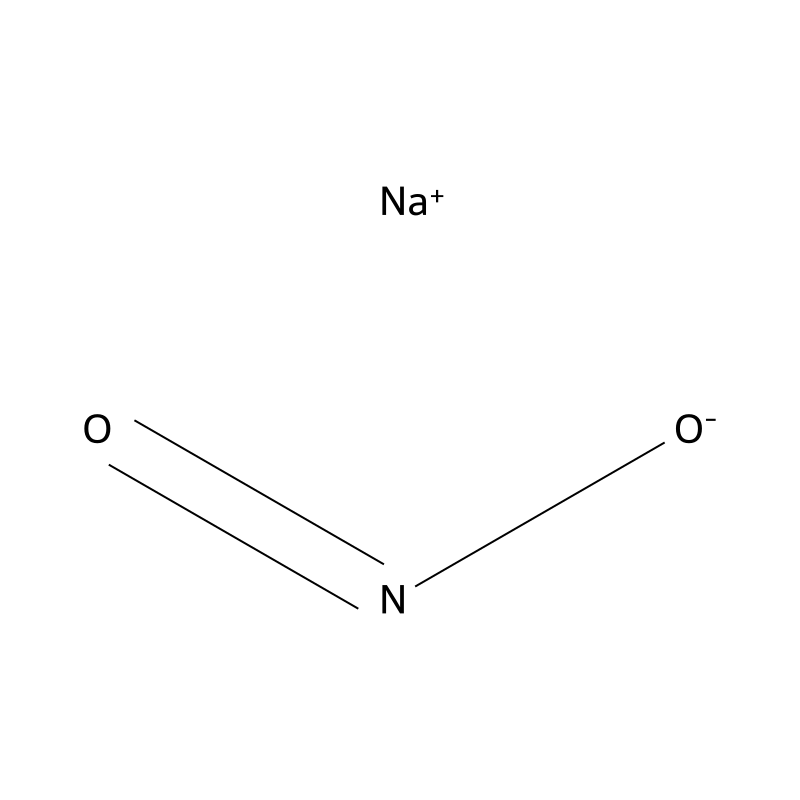

NaNO2

NNaO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NaNO2

NNaO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in water; moderately sol in methanol; sparingly soluble in diethyl ether

Slightly soluble in ethanol

Sol in 1.5 parts cold, 0.6 parts boiling water.

84.8 g/100 g of water at 25 °C

0.3 G/100 CC ETHER AT 20 °C; 4.4 G/100 CC METHANOL AT 20 °C; 3 G/100 CC ABS ALC AT 20 °C; VERY SOL IN AMMONIA.

Solubility in water, g/100ml at 20 °C: 82

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science and Preservation:

- Antimicrobial activity: Sodium nitrite is a well-established food preservative, inhibiting the growth of foodborne pathogens like Clostridium botulinum, which causes botulism.

- Color enhancement: Sodium nitrite reacts with myoglobin in meat to form nitrosylmyoglobin, creating the characteristic pink color and enhancing product appearance.

Important considerations:

- Potential carcinogenicity: The International Agency for Research on Cancer (IARC) has classified sodium nitrite as "probably carcinogenic to humans" under specific conditions, where it reacts with other molecules to form N-nitroso compounds.

- Dosage and safety: Strict regulations govern sodium nitrite use in food, with established safe limits to minimize potential health risks.

Biomedical Research:

- Nitric oxide (NO) precursor: Sodium nitrite can be converted to NO, a crucial signaling molecule involved in various physiological processes. [Source: ]

- Vascular research: NO regulates blood flow and vessel function. Sodium nitrite is used to study these pathways and potential therapeutic applications. [Source: ]

- Cancer research: NO plays a complex role in cancer development and progression. Sodium nitrite is used to investigate its potential impact on tumor growth and therapy. [Source: ]

Important considerations:

- Dose-dependent effects: NO can have both beneficial and detrimental effects depending on the dose and context. Careful experimentation and interpretation are needed.

- Specificity and potential side effects: Understanding the specific mechanisms of action and potential off-target effects of sodium nitrite in different research models is crucial.

Environmental Research:

- Nitrogen cycle studies: Sodium nitrite is a key component of the nitrogen cycle, influencing ecosystem dynamics and water quality. [Source: ]

- Pollution monitoring: Sodium nitrite levels in water bodies can be used as indicators of agricultural or industrial pollution.

Important considerations:

- Natural vs. anthropogenic sources: Distinguishing between natural and human-induced sources of sodium nitrite is crucial for accurate environmental assessment.

- Impact on aquatic ecosystems: Understanding the potential effects of sodium nitrite on aquatic organisms and overall ecosystem health is important.

Sodium nitrite is an inorganic compound with the chemical formula sodium nitrite (NaNO₂). It appears as a white to slightly yellowish crystalline powder and is highly soluble in water, making it hygroscopic. This compound is primarily recognized as a significant nitrite salt in industrial applications and is widely used as a food additive in the curing of meats. Sodium nitrite serves multiple roles, including acting as a precursor for various organic compounds, such as pharmaceuticals, dyes, and pesticides .

In food science, sodium nitrite acts as a preservative by inhibiting the growth of bacteria like Clostridium botulinum, which can cause botulism, a life-threatening illness []. It also contributes to the characteristic pink color and flavor of cured meats [].

In some biological systems, sodium nitrite can be converted to nitric oxide (NO) by specific enzymes. Nitric oxide plays a vital role in regulating blood pressure, blood flow, and other physiological processes [].

Sodium nitrite can be toxic if ingested in large quantities. It can react with stomach acid to form nitrosamines, which are potentially carcinogenic (cancer-causing) []. The safe intake level of sodium nitrite is regulated by food safety agencies worldwide.

Safety Concerns:

- Acute Toxicity: Ingestion of high doses of sodium nitrite can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired. This can lead to dizziness, weakness, shortness of breath, and in severe cases, death [].

- Chronic Toxicity: The potential link between dietary nitrite intake and an increased risk of certain cancers is a subject of ongoing research [].

Precautionary Measures:

- Sodium nitrite should be handled with care and kept out of reach of children and pets.

- It is important to follow recommended usage levels when using sodium nitrite in food preparation.

- Reaction with sulfuric acid:

- Decomposition upon heating: Above 330 °C, sodium nitrite decomposes into sodium oxide, nitric oxide, and nitrogen gas:

- Formation of nitrosamines: In acidic environments, sodium nitrite can react with amines to form nitrosamines, which are of concern due to their potential carcinogenic properties .

Sodium nitrite can be synthesized through several methods:

- Reduction of sodium nitrate:

- Absorption of nitrogen oxides: Industrially, it is produced by absorbing nitrogen oxides into an aqueous solution of sodium carbonate or sodium hydroxide .

- Electrochemical methods: Recent literature highlights the use of electrochemical processes to convert terminal alkynes into corresponding carboxylic acids using sodium nitrite as a reagent .

Sodium nitrite has diverse applications across various fields:

- Food industry: It is primarily used as a curing agent for meats, preventing spoilage and enhancing color.

- Industrial chemistry: Sodium nitrite serves as a reagent for synthesizing dyes and other organonitrogen compounds.

- Corrosion inhibition: It is employed in metal treatments and cooling systems to prevent corrosion .

- Medical uses: Sodium nitrite is utilized as an antidote for cyanide poisoning and has applications in certain medical therapies due to its vasodilatory effects .

Research on sodium nitrite interactions indicates potential health risks. For instance, when consumed with amines in the stomach's acidic environment, it can form harmful N-nitroso compounds. These interactions raise concerns regarding dietary intake from cured meats and their association with cancer risks . Additionally, studies have shown that sodium nitrite can interact with various biological systems, affecting blood pressure regulation and oxygen transport .

Several compounds share similarities with sodium nitrite in terms of structure or function. Below is a comparison highlighting their uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| Sodium nitrate | NaNO₃ | More stable; used primarily as a fertilizer |

| Potassium nitrite | KNO₂ | Similar uses but less common than sodium nitrite |

| Ammonium nitrate | NH₄NO₃ | Primarily used as a fertilizer; more soluble than sodium nitrite |

| Nitrous oxide | N₂O | Used as an anesthetic; differs significantly in application |

| Sodium thiosulfate | Na₂S₂O₃ | Used as an antidote for cyanide poisoning; functions differently |

Sodium nitrite's unique properties make it particularly valuable in food preservation and industrial applications while posing specific health risks associated with its biological activity and potential for forming harmful compounds during digestion .

The industrial synthesis of sodium nitrite (NaNO₂) has undergone significant evolution since its first isolation in the 19th century. Early methods relied on the reduction of naturally occurring sodium nitrate (NaNO₃) using carbonaceous materials or metals. By the mid-20th century, catalytic oxidation processes emerged, enabling large-scale production with improved efficiency. The transition from batch-based reductions to continuous-flow systems marked a pivotal advancement, particularly in minimizing byproduct formation and energy consumption.

Reduction-Based Industrial Production Pathways

Lead-Mediated Reduction of Sodium Nitrate

A classical method involves molten sodium nitrate reduction using metallic lead at elevated temperatures (300–400°C):

$$

\text{NaNO}3 + \text{Pb} \rightarrow \text{NaNO}2 + \text{PbO}

$$

This exothermic reaction achieves ~85% yield but faces limitations due to lead toxicity and the need for post-reaction separation of lead oxide (PbO). Modern adaptations employ lead-lined reactors to mitigate contamination risks, though environmental concerns persist.

Calcium Sulfite/Sulfamate Reduction Mechanisms

Alternative reductants like calcium sulfite (CaSO₃) or sulfamate (NH₂SO₃H) offer greener profiles:

$$

\text{NaNO}3 + \text{CaSO}3 \rightarrow \text{NaNO}2 + \text{CaSO}4

$$

This method operates at milder temperatures (150–200°C) and avoids heavy metals, but requires precise stoichiometric control to prevent over-reduction to ammonia. Recent studies highlight its compatibility with waste-derived calcium sulfite, enhancing sustainability.

Electrochemical Reduction Processes in Modern Manufacturing

Electrolytic cells using platinized nickel electrodes enable nitrate-to-nitrite conversion in alkaline media (pH > 10):

$$

\text{NO}3^- + \text{H}2\text{O} + 2\text{e}^- \rightarrow \text{NO}_2^- + 2\text{OH}^-

$$

Operating at 80°C and 0.5–1.0 V, this method achieves 92–95% Faradaic efficiency with nitrogen gas as the sole byproduct. Pilot-scale systems demonstrate scalability, though electrode fouling remains a challenge.

Thermal Decomposition and Solid-State Reaction Dynamics

Thermolysis of sodium nitrate above 570°C produces sodium nitrite via a two-stage mechanism:

- Primary decomposition:

$$

2\text{NaNO}3 \rightarrow 2\text{NaNO}2 + \text{O}_2

$$ - Secondary decomposition (above 700°C):

$$

2\text{NaNO}2 \rightarrow \text{Na}2\text{O} + \text{NO} + \text{NO}_2

$$

Isothermal studies reveal an activation energy of 168 kJ/mol for the primary step, with oxygen partial pressure critically influencing reaction rates.

Catalytic Oxidation of Nitrogen Oxides in Alkaline Media

The Ostwald process variant absorbs nitrogen oxides (NOₓ) into sodium carbonate or hydroxide solutions:

$$

2\text{NaOH} + \text{NO}2 + \text{NO} \rightarrow 2\text{NaNO}2 + \text{H}_2\text{O}

$$

Optimal conditions (pH 8–9, 50–60°C) and cobalt oxide catalysts achieve 98% NOₓ conversion, with mother liquor recycling minimizing waste.

Green Chemistry Approaches for Sustainable Synthesis

Innovative methods prioritize atom economy and renewable inputs:

- Liquid N₂O₃ reaction: Sodium metal reacts with N₂O₃ at 265°C to yield anhydrous NaNO₂ with chelating nitrite groups (confirmed by IR peaks at 1120 cm⁻¹ and 1020 cm⁻¹).

- Bio-reduction: Microbial consortia (e.g., Paracoccus denitrificans) reduce nitrate to nitrite under anaerobic conditions, though industrial viability requires strain optimization.

Table 1: Comparative Analysis of Sodium Nitrite Production Methods

| Method | Temperature (°C) | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Lead-mediated | 300–400 | 85 | High throughput | Lead toxicity, PbO separation |

| Calcium sulfite | 150–200 | 78 | Non-toxic reductant | Byproduct (CaSO₄) management |

| Electrochemical | 80 | 95 | High purity, minimal byproducts | Electrode degradation |

| Catalytic oxidation | 50–60 | 98 | Continuous operation | Catalyst cost |

Potentiometric Standardization Techniques

Potentiometric standardization represents one of the most reliable and widely employed methods for determining sodium nitrite concentrations in analytical applications. This approach leverages the electrochemical properties of nitrite ions to provide accurate quantitative measurements essential for quality control procedures.

Physical Description

Sodium nitrite solution appears as a clear colorless to yellow solution. Harmful to the environment and somewhat toxic. Used as a preservative, and to make other chemicals.

Other Solid; Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Dry Powder

White crystalline powder or yellowish lumps

White or slightly yellow hygroscopic solid; [Merck Index]

HYGROSCOPIC WHITE-TO-YELLOW SOLID IN VARIOUS FORMS.

Color/Form

White or slightly yellow granules, rods, or powder

Slightly yellowish or white crystals, pellets, sticks or powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

239 °F at 760 mmHg (USCG, 1999)

Heavy Atom Count

Taste

Density

1.32 at 60.8 °F (USCG, 1999) - Denser than water; will sink

2.17

2.2 g/cm³

LogP

Decomposition

Decomp above 320 °C; Decomp even by weak acids with evolution of brown fumes of nitrogen oxide.

below boiling point

Melting Point

30 °F (USCG, 1999)

271 °C

No melting point; decomposes at 280 °C

UNII

GHS Hazard Statements

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

Has been used as a vasodilator; as a circulatory (blood pressure) depressant and to relieve smooth muscle spasm.

Antidote for cyanide poisoning.

MEDICATION (VET): In cyanide poisoning.

For more Therapeutic Uses (Complete) data for SODIUM NITRITE (12 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AB - Antidotes

V03AB08 - Sodium nitrite

Mechanism of Action

To clarify the mechanisms underlying forestomach carcinogenesis in rats by co-treatment with catechol and sodium nitrite (NaNO2), /the authors/ investigated the involvement of oxidative stress resulting from reaction of the two compounds. Since generation of semiquinone radical, hydroxyl radical (*OH), and peroxynitrite (ONOO-) arose through the reaction of catechol with NO, we proposed that superoxide resulting from catechol oxidation reacted with excess NO, consequently yielding *OH via ONOO-. Male F344 rats were co-treated with 0.2% catechol in the diet and 0.8% NaNO2 in the drinking water for 2 weeks. Prior to occurrence of histological evidence indicating epithelial injury and hyperplasia, 8-hydroxydeoxyguanosine levels in forestomach epithelium significantly increased from 12 hr together with appearance of immunohistochemically nitrotyrosine-positive epithelial cells. There were no remarkable changes in rats given each chemical alone. We conclude that oxidative stress due to NO plays an important role in induction of forestomach epithelial damage, cell proliferation, and thus presumably forestomach carcinogenesis.

... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/

The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses the conversion of hemoglobin to methemoglobin.

For more Mechanism of Action (Complete) data for SODIUM NITRITE (8 total), please visit the HSDB record page.

Pictograms

Oxidizer;Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Nitrate and nitrite given orally are absorbed and transferred to the blood in the upper part of the gastrointestinal tract. Abundant pectin in the food may delay absorption which may then occur lower down in the intestine, with possible increased risk for microbial transformation of nitrate into nitrite. /Nitrate and nitrite/

Regardless of route of exposure, nitrate and nitrite are rapidly transferred into the blood. Nitrite is gradually oxidized to nitrate which is readily distributed into most body fluids (urine, saliva, gastric juice, sweat, ileostomy fluid). Distribution of nitrate into plasma, erythrocytes, saliva and urine following an oral dose of sodium nitrate has been demonstrated ... /Nitrate and nitrite/

... Transplacental passage of nitrite occurred in pregnant rats given doses at 2.5-50 mg/kg orally ...

For more Absorption, Distribution and Excretion (Complete) data for SODIUM NITRITE (10 total), please visit the HSDB record page.

Metabolism Metabolites

... Nitrite may be further reduced to nitrogen by bacteria under some conditions. In blood, nitrite transforms hemoglobin to methemoglobin and is simultaneously oxidized to nitrate. Normally methemoglobin gradually reverts to hemoglobin through enzymatic reactions. Nitrite has vasodilating properties, probably through transformation into nitric oxide (NO) or a NO-containing molecule acting as a signal factor for smooth muscle relaxation. Nitrite easily transforms into a nitrosating agent in an acidic environment and can react with a variety of compounds, eg ascorbic acid, amines, amides. Nitrosation can also be mediated by bacteria, eg in the stomach. Some reaction products are carcinogenic (eg most nitrosoamines and amides). /Nitrate and nitrite/

No or very slight increase in blood nitrosamine level was found in human subjects after consumption of nitrate-, nitrite-, and/or amine-rich meals /Nitrate, nitrite, and amine/

The details of nitrite metabolism became a more complex when it was recognized that conversion of nitrite into nitric oxide can occur under certain physiological conditions such as hypoxia. This represents a reversal of the well-known nitric oxide-to-nitrite/nitrate pathways. As noted earlier, experiments in the 1980s showed that the nitrite ion could react with deoxygenated hemoglobin to release nitric oxide, but these experiments were carried out in vitro and their potential physiological relevance was not apparent. Zweier et al. (1995) reported that, in a perfused heart model for ischaemia, nitrite ion was converted in vivo directly into nitric oxide, which demonstrated that the earlier observations did in fact have biochemical implications. These studies have been followed by several related experiments indicating a renewed interest in the biochemistry of nitrite/nitrate. A model for nitrite/nitrate metabolism has emerged based on extensive and sometimes subtle interactions among ingested and endogenously synthesized nitrate, nitrite, nitric oxide and some related species, and the physiology of the organism.

Nitrites and their metabolites are excreted in the urine. (L1137)

Associated Chemicals

Wikipedia

Nitrofurantoin

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

COLOUR_RETENTION_AGENT; -> JECFA Functional Classes

Cosmetics -> Anticorrosive

Methods of Manufacturing

Synthesized by a number of chemical reactions involving the reduction of sodium nitrate by exposure to heat, light, and ionizing radiation, addition of lead metal to fused sodium nitrate at 400-450 °C, reaction of the nitrate in the presence of sodium ferrate and nitric oxide at about 400 °C, contacting molten sodium nitrate with hydrogen, and electrolyte reduction of sodium nitrate in a cell having a cation-exchange membrane, rhodium-plated titanium anode, and lead cathode.

Reaction of nitrogen oxides with sodium carbonate or sodium hydroxide solution.

Large-scale production of sodium nitrite is now based on the reaction of nitrogen oxides with sodium carbonate or sodium hydroxide solution.

General Manufacturing Information

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Paper Manufacturing

Wood Product Manufacturing

Transportation Equipment Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Miscellaneous Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Adhesive Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Synthetic Dye and Pigment Manufacturing

Utilities

Plastics Product Manufacturing

All Other Chemical Product and Preparation Manufacturing

Nitrous acid, sodium salt (1:1): ACTIVE

S - indicates a substance that is identified in a final Significant New Use Rule.

Incompatibilities: acetanilide, antipyrine, chlorates, hypophosphites, iodides, mercury salts, permanganates, sulfites, tannic acid, vegetable astringent decoctions, infusions or tinctures.

Addition of sodium nitrite to meat that accounts for 7% of the entire US food supply is generally believed to have reduced the risk of botulism in humans to almost zero. Nitrite retards the growth of botulinum spores, which are prevalent in food.

Nitrosodiethanolamine (NDELA) ... combines with sodium nitrite used as a corrosion inhibitor.

Analytic Laboratory Methods

Colorimetric method for determination of ... nitrite in cured meat. /Nitrite/

Modified Jones Reductor used to determine nitrate & nitrite in cheeses containing greater than or equal to 1 ppm nitrite. /Nitrates & nitrites/

Titration with sodium thiosulfate used to determine nitrites (including sodium nitrite) in dry cure mix or curing pickle preservatives. I

For more Analytic Laboratory Methods (Complete) data for SODIUM NITRITE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

It must be stored and shipped separately from oxidizable substances, ammonium salts, urea, food, and animal feeds.

Interactions

Chronic sodium nitrite (SN) treatment potentiated spontaneous and 1,2-dimethylhydrazine (DMH)-induced carcinogenesis. Mice injected with SN alone showed a higher incidence of leukemia and lung cancer than in controls. Combined treatment with DMH and SN induced most of benign and malignant tumors (hepatic hemangioendothelioma, hepatocarcinoma, renal adenoma, etc.). The difference in the numbers of DMH- and SN-induced tumor bearers was not significant until a concentration of 500 mg/L was reached (64.7%). The level of multiple tumor incidence increased when SN 50 and 500 mg/L was used. Unlike DMH alone, cumulative incidence of DMH-specific tumors and leukemia after combined treatment was higher. An evaluation of cumulative incidence and relative risk established an indirect but positive correlation between SN dose, on the one hand, and spontaneous and induced carcinogenesis, on the other. The strongest carcinogenic effect was reported when DMH was used in combination with SN 500 mg/L. /The authors concluded that their/ data confirmed the carcinogenic hazard of chronic exposure to SN which increased when in combination with that to a specific carcinogenic substance.

Combined effects of sodium nitrite (NaNO2) and 2-amino-3-methylimidazo(4,5-f)quinoline (IQ) on liver, colon and Zymbal's gland carcinogenesis were assessed using a rat two-stage carcinogenesis model, with a focus on involvement of oxidative stress. Male 6-week-old F344 rats were given a single intraperitoneal injection of 200 mg/kg of diethylnitrosamine and 4 subcutaneous injections of 40 mg/kg of 1,2-dimethylhydrazine for initiation. Then, they were administered 0 or 300 ppm IQ in the diet or 0, 0.1 or 0.2% NaNO2 in their drinking water for 27 weeks. The treatment with NaNO2+IQ significantly enhanced colon and Zymbal's gland carcinogenesis and tended to enhance hepatocarcinogenesis. The incidence of lung tumors in the IQ-treated groups was significantly increased as compared with the initiation alone group. In a second experiment, male rats were given IQ or NaNO2 under the same conditions as before for 1 week, and at sacrifice, their liver and colon tissue or mucosa were collected for analysis of 8-hydroxydeoxyguanosine (8-OHdG), thiobarbituric acid reactive substances (TBARS), acrolein-modified protein and the bromodeoxyuridine-labeling index (BrdU-LI) (in the colon). In the colon, 8-OHdG, acrolein-modified protein levels and BrdU-LI were significantly increased by the combined treatment. These results indicate that the treatment with NaNO2 enhances IQ-induced colon and Zymbal's gland carcinogenesis in rats and that oxidative DNA damage and lipid peroxidation may partly be involved, especially in the colon. In addition, this experiment showed that IQ can act as a potent lung carcinogen in rats.

... Short-term effects of combined treatment with anti-oxidants, sodium ascorbate (NaAsA) and sodium nitrite (NaNO2) on forestomach cell proliferation were examined in F344 male rats. Groups of 5 animals aged 6 weeks were treated for 4 weeks with 0.8% catechol, 0.8% hydroquinone, 1% tert-butyl-hydroquinone (TBHQ), 2% gallic acid or 2% pyrogallor alone or in combination with 0.3% NaNO2 in the drinking water and/or 1% NaAsA in the diet. The thicknesses of forestomach mucosa in rats treated with anti-oxidants and NaNO2 in combination were greater than those with antioxidant alone and additional NaAsA treatment further enhanced the thickening of mucosa. It was noteworthy that values for mucosae of animals treated with NaNO2 and NaAsA without anti-oxidant were similar to those for anti-oxidants.

For more Interactions (Complete) data for SODIUM NITRITE (40 total), please visit the HSDB record page.

Stability Shelf Life

Soln of sodium nitrite are unstable & should be prepared directly before use; cannot be dispensed in acidic vehicles